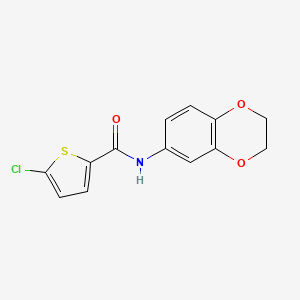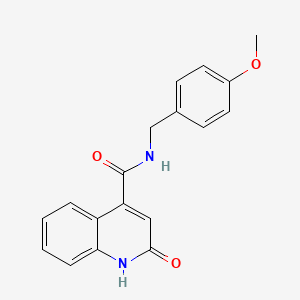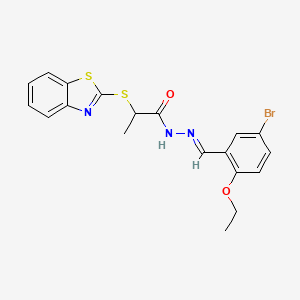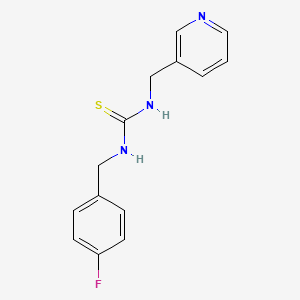![molecular formula C13H11N3O4S B5778222 N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide, also known as NAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAT is a thiosemicarbazide derivative that has been synthesized using various methods and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide is not fully understood. However, several studies have suggested that N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been reported to have several biochemical and physiological effects. One of the significant effects is its ability to inhibit the activity of HDACs. This leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has also been reported to induce cell cycle arrest and inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide in lab experiments is its ability to inhibit the activity of HDACs, which makes it a potential therapeutic agent for cancer treatment. However, N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has some limitations, including its low solubility in water, which makes it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide. One of the significant areas of research is to investigate the potential of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide. Additionally, studies are needed to investigate the potential of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide in combination with other anti-cancer drugs to enhance its efficacy. Another area of research is to investigate the potential of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide in treating other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide is a thiosemicarbazide derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been synthesized using various methods and has shown promising results in several studies. It has been reported to inhibit the activity of HDACs, which makes it a potential therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide and investigate its potential in treating other diseases.
Synthesemethoden
The synthesis of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been reported using several methods, including the reaction of 2-thiophene carboxylic acid hydrazide with 4-nitrobenzoyl chloride in the presence of triethylamine. The product obtained was then treated with thiosemicarbazide in ethanol to yield N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide. Another method involves the reaction of 2-thiophene carboxylic acid hydrazide with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The product obtained was then treated with thiosemicarbazide in ethanol to yield N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-tumor activity. Several studies have reported that N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
IUPAC Name |
N'-[2-(4-nitrophenyl)acetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-12(14-15-13(18)11-2-1-7-21-11)8-9-3-5-10(6-4-9)16(19)20/h1-7H,8H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLWDDDYNDQJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726074 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Thiophene-2-carboxylic acid N'-[2-(4-nitro-phenyl)-acetyl]-hydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)

![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)


![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)

![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)



![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)